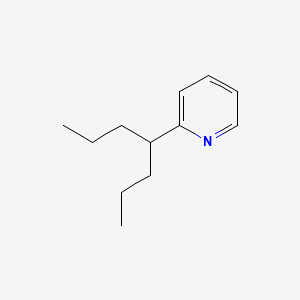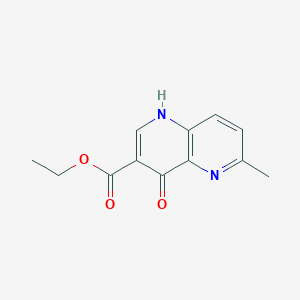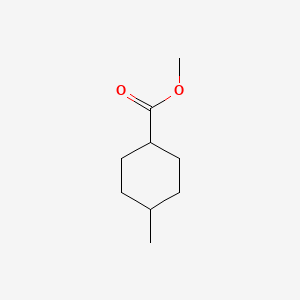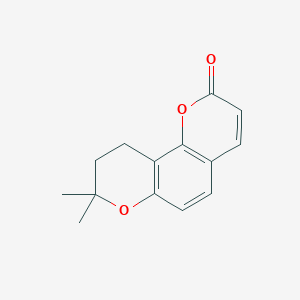
Dihydroseselin
概要
説明
Dihydroseselin is a colorless to pale yellow liquid with a unique aromatic odor . It is insoluble in water but soluble in many organic solvents such as ethanol and chloroform . It is primarily used as a flavor and fragrance additive in seasonings, cosmetics, and perfumes . It also has certain health benefits and can be used in the extraction and preparation process of some herbal medicines .
Synthesis Analysis
Dihydroseselin is mainly obtained through the extraction of natural resources, typically from certain plants . The extraction process often involves the use of organic solvents such as ethanol or dimethyl ether, and methods like extraction and distillation are used for purification . It is a derivative of 7-hydroxycoumarin , which is a natural product of the coumarin family .
Molecular Structure Analysis
The molecular formula of Dihydroseselin is C14H14O3 . It is a derivative of 7-hydroxycoumarin . New monoesters of 3′,4′-dihydroseselin of formula C19H20O6 were isolated from Seseli campestre Bess. root resin .
Chemical Reactions Analysis
In a study, it was found that Dihydroseselin showed potent inhibitory effects on pro-inflammatory enzymes and cytokines associated with molecular signaling pathways .
Physical And Chemical Properties Analysis
Dihydroseselin has a molecular weight of 230.26 . It is a derivative of 7-hydroxycoumarin , which is a fluorescing compound that can be used as a sunscreen agent .
科学的研究の応用
Anti-Inflammatory Properties
Dihydroseselin has been found to have potent anti-inflammatory properties . It has been shown to inhibit pro-inflammatory enzymes and cytokines associated with molecular signaling pathways . This includes the reduction of nitric oxide (NO), tumor necrosis factor alpha (TNF-α), and interleukin-1 beta (IL-1β) production in a dose-dependent manner .
Inhibition of Pro-Inflammatory Enzymes
Dihydroseselin has been found to inhibit the protein and mRNA expression levels of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 cells . These enzymes are known to play a crucial role in the inflammatory response.
Inhibition of NF-κB Signaling Pathway
The NF-κB signaling pathway plays a critical role in the regulation of immune and inflammatory responses. Dihydroseselin has been shown to reduce the lipopolysaccharide (LPS)-stimulated phosphorylation of IKKα/β, p-IκBα, and IκBα degradation, as well as the nuclear translocation of the p65 subunit of pro-inflammatory transcription factor NF-κB .
Inhibition of MAPK and Akt Signaling Pathways
Dihydroseselin has been found to inhibit the LPS-induced expression of ERK, c-Jun N-terminal kinase (JNK), p38, and Akt proteins . These proteins are part of the mitogen-activated protein kinase (MAPK) and Akt signaling pathways, which are involved in cellular functions such as cell proliferation, differentiation, and survival.
Inhibition of c-Jun Expression
Dihydroseselin has been shown to significantly inhibit c-Jun expression in the nucleus . c-Jun is a component of the transcription factor AP-1, which regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress signals, and infections.
Potential Therapeutic Applications
Given its anti-inflammatory properties and its ability to inhibit key signaling pathways involved in inflammation, Dihydroseselin shows promise for therapeutic applications in the treatment of inflammatory diseases .
作用機序
Dihydroseselin has been found to have anti-inflammatory properties. It inhibits the production of nitric oxide (NO), tumor necrosis factor alpha (TNF-α), and interleukin-1 beta (IL-1β) in a dose-dependent manner . It also inhibits the protein and mRNA expression levels of nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 cells .
Safety and Hazards
Dihydroseselin has some toxicity and should be avoided from direct contact with skin and eyes . Appropriate personal protective equipment, such as gloves and goggles, should be worn when handling or using it . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required .
特性
IUPAC Name |
8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(15)16-13(9)10/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOXLDJHMAATRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC3=C2OC(=O)C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydroseselin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dihydroseselin?
A1: Dihydroseselin has the molecular formula C14H14O4 and a molecular weight of 250.25 g/mol.
Q2: How is the structure of dihydroseselin elucidated?
A2: The structure of dihydroseselin and its derivatives is primarily determined using spectroscopic methods such as 1H NMR, 13C NMR, 2D NMR techniques (COSY, HMBC), IR, and mass spectrometry (MS). Comparisons with spectral data of known compounds and chemical correlations further aid in structural confirmation. [, , , , , , , , , ]
Q3: Can you describe the key structural features of dihydroseselin derivatives?
A3: Dihydroseselins are characterized by a coumarin core structure fused with a dihydropyran ring. They commonly exist as angular pyranocoumarins where the dihydropyran ring is fused at the 7,8-positions of the coumarin nucleus. Variations in substituents, particularly esters, at the 3' and 4' positions of the dihydropyran ring contribute to the diversity and biological activity of dihydroseselin derivatives. [, , , , , , ]
Q4: Are there different stereoisomers of dihydroseselin derivatives?
A4: Yes, dihydroseselin derivatives often exist as stereoisomers due to the presence of chiral centers in the dihydropyran ring. These isomers can exhibit different biological activities. Researchers have employed techniques like chiral HPLC to separate and identify enantiomers and diastereomers of dihydroseselins. [, , , , , , ]
Q5: Have any synthetic routes been developed for dihydroseselin derivatives?
A5: Yes, researchers have developed novel synthetic approaches to access dihydroseselin and dihydroxanthyletin derivatives. These methods involve the condensation of 7-hydroxycoumarins with allyl or homoallyl halides or alcohols under acidic conditions, leading to the formation of the dihydropyran ring. [, ]
Q6: What are the prominent biological activities reported for dihydroseselin and its derivatives?
A6: Research indicates that dihydroseselin derivatives possess a range of biological activities, including:
- Anti-HIV activity: Certain dihydroseselins, particularly those with specific acyl substituents like camphanoyl groups, have demonstrated potent inhibitory activity against HIV replication in vitro, showing promise as potential anti-HIV agents. []
- Anti-inflammatory and Antinociceptive activity: Some dihydroseselin derivatives, particularly those with acetoxy groups at the 3' position, have exhibited significant anti-inflammatory and pain-relieving effects in animal models. []
- Calcium Channel Blocking Activity: Studies have shown that certain dihydroseselins can act as calcium channel blockers, leading to vasodilation and potentially beneficial effects on cardiovascular function. []
- Antitumor Activity: Khellactone, a dihydroseselin derivative, has demonstrated antitumor activity in both in vitro and in vivo models of lung cancer, suggesting potential applications in cancer therapy. []
- Neuroprotective Activity: Biotransformation of isoepoxypteryxin, a dihydroseselin derivative, yielded a metabolite with enhanced neuroprotective effects against amyloid beta-induced neurotoxicity, highlighting the potential of these compounds in neurodegenerative diseases. []
Q7: How does dihydroseselin exert its calcium channel blocking effect?
A7: While the precise mechanism is still under investigation, studies suggest that dihydroseselin derivatives, like Pd-Ia (3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin), may block calcium channels, particularly L-type calcium channels, by interacting with specific amino acid residues within the channel pore. This interaction inhibits calcium influx into cells, leading to muscle relaxation and vasodilation. []
Q8: How does the structure of dihydroseselin derivatives influence their anti-HIV activity?
A8: Research has revealed a strong structure-activity relationship for the anti-HIV activity of dihydroseselin derivatives. The presence of specific acyl substituents, such as camphanoyl groups at the 3' and 4' positions of the dihydropyran ring, appears crucial for potent antiviral activity. Modifications to these substituents significantly impact the potency and selectivity of these compounds. []
Q9: What are the known toxicological concerns associated with dihydroseselin derivatives?
A9: While generally considered safe when derived from natural sources and used appropriately, dihydroseselin derivatives can cause adverse effects at high doses or with prolonged use. Some reported side effects include nausea, vomiting, dizziness, and liver enzyme elevations. Further research is necessary to fully assess their safety profile, especially for long-term use. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1s,3s)-3-Acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B1632838.png)
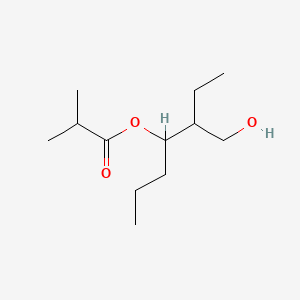
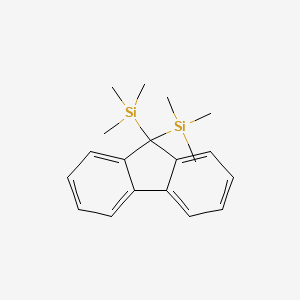
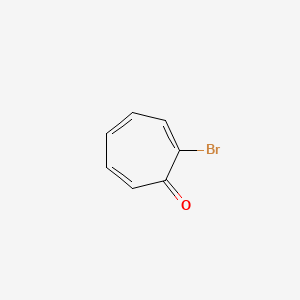
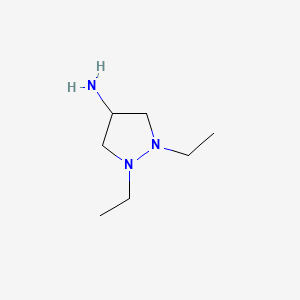

![3-Benzyl-6-chloro-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B1632852.png)
